molecular formula C4H7N5 B046240 6-Methyl-1,3,5-triazine-2,4-diamine CAS No. 542-02-9

6-Methyl-1,3,5-triazine-2,4-diamine

Cat. No.: B046240
CAS No.: 542-02-9
M. Wt: 125.13 g/mol
InChI Key: NJYZCEFQAIUHSD-UHFFFAOYSA-N
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Description

6-Methyl-1,3,5-triazine-2,4-diamine, also known as acetoguanamine, is a heterocyclic organic compound with the molecular formula C4H7N5. It is a derivative of 1,3,5-triazine, characterized by the presence of two amino groups at positions 2 and 4, and a methyl group at position 6. This compound is known for its applications in various fields, including chemistry, biology, and industry .

Scientific Research Applications

6-Methyl-1,3,5-triazine-2,4-diamine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development and as a diagnostic tool.

    Industry: It is used in the production of resins, plastics, and other polymeric materials

Safety and Hazards

6-Methyl-1,3,5-triazine-2,4-diamine may cause skin and eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .

Biochemical Analysis

Biochemical Properties

The biochemical properties of 6-Methyl-1,3,5-triazine-2,4-diamine are not fully understood. It is known to interact with various biomolecules. For instance, it forms a metastable bicomponent hydrogel with thymine, which can cage a number of organic solvents .

Molecular Mechanism

It is known to form centrosymmetric dimer motifs between its molecules along the c-axis

Temporal Effects in Laboratory Settings

It is known that the ultrasound-induced gels of this compound transform more quickly into a crystalline precipitate than the thermo gels .

Preparation Methods

Synthetic Routes and Reaction Conditions: 6-Methyl-1,3,5-triazine-2,4-diamine can be synthesized through several methods. One common synthetic route involves the reaction of cyanoguanidine with formaldehyde and methylamine. The reaction typically occurs under acidic conditions, leading to the formation of the desired triazine derivative .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale batch reactions. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 6-Methyl-1,3,5-triazine-2,4-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Comparison: 6-Methyl-1,3,5-triazine-2,4-diamine is unique due to the presence of the methyl group at position 6, which influences its chemical reactivity and physical properties. Compared to other triazine derivatives, it exhibits distinct solubility, stability, and reactivity profiles, making it suitable for specific applications in research and industry .

Properties

IUPAC Name

6-methyl-1,3,5-triazine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H7N5/c1-2-7-3(5)9-4(6)8-2/h1H3,(H4,5,6,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJYZCEFQAIUHSD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NC(=N1)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H7N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5029186
Record name Acetoguanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

542-02-9
Record name Acetoguanamine
Source CAS Common Chemistry
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Record name Acetoguanamine
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Record name Acetoguanamine
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=257
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Record name 1,3,5-Triazine-2,4-diamine, 6-methyl-
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Record name Acetoguanamine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-methyl-1,3,5-triazine-2,4-diyldiamine
Source European Chemicals Agency (ECHA)
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Record name ACETOGUANAMINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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